3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-3-4-11(9(2)7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEGAGRXQDGDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thieno[3,2-d]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[3,2-d]pyrimidine derivatives .
Scientific Research Applications
3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and inhibiting cell division .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The biological and physicochemical properties of thieno[3,2-d]pyrimidine derivatives are highly influenced by substituents on the aryl group. Key analogs include:
Key Observations :
Modifications at the 6-Position of the Thieno[3,2-d]pyrimidine Core
Substituents at position 6 significantly alter biological activity:
Key Observations :
- Imidazo[1,2-a]pyridine at position 6 confers potent antimicrobial activity, likely due to enhanced interactions with bacterial targets like TrmD .
- Trifluorophenyl substituents in pyrido[2,3-d]pyrimidines enable π–π stacking and hydrogen bonding with Nicotiana tabacum PPO, a key enzyme in chlorophyll biosynthesis .
Fused Ring Modifications
Variations in the fused ring system impact receptor selectivity and binding:
Key Observations :
Crystallographic Insights
- Dihedral angles between the aryl group and thieno[3,2-d]pyrimidine core (e.g., 88.2° in pyrido[2,3-d]pyrimidines) influence intermolecular interactions like π–π stacking and hydrogen bonding .
- Edge-to-face π–π stacking (centroid distance: 3.065 Å) stabilizes crystal structures, affecting solubility and formulation .
Biological Activity
3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thienopyrimidine family. Its molecular formula is with a molecular weight of 272.32 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O2S |
| Molecular Weight | 272.32 g/mol |
| CAS Number | 1255776-62-5 |
Anticancer Properties
Recent studies have highlighted the potential of thienopyrimidine derivatives, including this compound, as anticancer agents. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis and disrupt cell cycle progression in cancer cells. For instance, a study demonstrated that thienopyrimidine derivatives effectively inhibited the growth of triple-negative breast cancer cells (MDA-MB-231), with some compounds showing IC50 values as low as 27.6 μM .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of bacterial strains. It has been reported to inhibit the growth of pathogens by interfering with their metabolic processes:
- Target Mechanism : The mechanism involves inhibition of bacterial enzymes or disruption of cell membrane integrity. This suggests potential applications in treating infections caused by resistant bacterial strains .
Antiviral Effects
Thienopyrimidine derivatives have also been investigated for their antiviral properties. Preliminary studies suggest that they may inhibit viral replication through interference with viral polymerases or other essential viral proteins.
Study on Anticancer Activity
A significant study focused on synthesizing various thieno[2,3-d]pyrimidine derivatives found that specific substitutions at the phenyl ring enhance cytotoxicity against MDA-MB-231 cells. The structure-activity relationship (SAR) indicated that electron-withdrawing groups increased potency .
Antimicrobial Evaluation
In another investigation, a series of thieno[3,2-d]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 μg/mL against resistant strains .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other thienopyrimidine derivatives:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 27.6 μM | <50 μg/mL |
| Thieno[3,4-b]pyridine derivative | 35 μM | <40 μg/mL |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, reacting a bromoacetyl-substituted thienopyrimidine precursor (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) with thioacetamide in acetic acid yields the thiazole-substituted core. Subsequent alkylation at position 1 is achieved using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base. Purification involves column chromatography (C18 columns) and crystallization .
- Key Data : Reaction yields for alkylated derivatives range from 65–85%, confirmed by melting points and HPLC purity (>95%) .
Q. How is structural confirmation performed for this compound and its derivatives?
- Methodology :
- 1H NMR : Signals for the thiazole ring protons appear at 7.57–7.62 ppm. Alkylated derivatives show methylene protons at 4.78–5.21 ppm, while NH protons in acetamide-substituted analogs resonate at 9.68–10.41 ppm .
- Mass Spectrometry : High-resolution MS (MALDI-TOF/TOF) confirms molecular weights, with fragmentation patterns aligning with the thienopyrimidine scaffold .
Q. What preliminary biological activities have been reported?
- Methodology : Antimicrobial activity is assessed via broth microdilution assays. The parent compound (unalkylated) exhibits MIC values of 2–4 µg/mL against Staphylococcus aureus, outperforming metronidazole and streptomycin. Activity decreases upon alkylation, with 4-methylbenzyl-substituted derivatives showing MICs of 8–16 µg/mL .
Advanced Research Questions
Q. How do structural modifications at position 1 influence bioactivity?
- SAR Analysis : Alkylation at position 1 reduces antimicrobial potency. For example, substituting hydrogen with a 4-methylbenzyl group increases steric bulk, hindering target binding. The unsubstituted compound’s lower logP (2.1 vs. 3.5 for alkylated analogs) may enhance membrane permeability .
- Methodology : Comparative bioassays under standardized CLSI guidelines, paired with computational docking to map steric effects on bacterial enzyme active sites .
Q. How can contradictory data on substituent effects be resolved?
- Case Study : While alkylation reduces antimicrobial activity, it may improve pharmacokinetic properties (e.g., metabolic stability). Resolve contradictions by integrating in vitro ADME assays (e.g., microsomal stability tests) with in vivo efficacy studies .
Q. What computational strategies optimize this scaffold for target inhibition?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations guide substituent placement. For PPO inhibition, introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances π-π stacking with Phe392 in Nicotiana tabacum PPO, improving binding affinity (Ki = 2.5 nM for optimized derivatives vs. 7.4 nM for lead compounds) .
Q. Are alternative synthetic routes viable for scale-up?
- Methodology : Continuous-flow reactors with DMF/K2CO3 systems reduce reaction times from 12 hrs (batch) to 2 hrs. Catalytic hydrogenation replaces stoichiometric reductants for nitro-group reductions, improving atom economy (e.g., 95% yield for 6-(4-aminophenyl) derivatives) .
Q. How is enzymatic specificity assessed for derivatives?
- Methodology : Kinetic assays (e.g., fluorescence-based PPO inhibition) determine Ki values. For example, 3-(2,4-dimethylphenyl) analogs show 18-fold higher specificity for bacterial vs. human PPO isoforms, validated via competitive inhibition plots .
Tables
Table 1 : Key Synthetic Intermediates and Yields
| Intermediate | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromoacetyl precursor | Acetic acid, 80°C, 6 hrs | 72 | 98 |
| Thiazole-substituted core | Thioacetamide, 24 hrs | 68 | 97 |
| 4-Methylbenzyl derivative | DMF/K2CO3, 12 hrs | 85 | 96 |
Table 2 : Antimicrobial Activity of Selected Derivatives
| Compound | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|
| Parent (unalkylated) | 2 | 16 |
| 4-Methylbenzyl derivative | 8 | 32 |
| Acetamide-substituted derivative | 16 | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
